Cas no 886547-94-0 (1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrrolo[2,3-b]pyridine)

1-(Benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a boronic ester derivative of a sulfonylated pyrrolopyridine scaffold, serving as a versatile intermediate in organic synthesis and medicinal chemistry. Its key advantages include stability under typical handling conditions, facilitated by the tetramethyl dioxaborolane protecting group, which enhances shelf life and reactivity control. The benzenesulfonyl moiety improves solubility and functionalization potential, while the pyrrolopyridine core offers a rigid heterocyclic framework for targeted modifications. This compound is particularly valuable in cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling efficient C-C bond formation for the construction of complex aromatic systems. Its structural features make it suitable for applications in pharmaceutical research and materials science.
1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrrolo[2,3-b]pyridine structure
886547-94-0 structure
Product Name:1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrrolo[2,3-b]pyridine
CAS No:886547-94-0
MF:C19H21BN2O4S
MW:384.257043600082
MDL:MFCD09999194
CID:830373
PubChem ID:329763787
Update Time:2025-10-23

1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrrolo[2,3-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • 1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine
    • 1-Phenylsulfonyl-7-azaindole-3-boronic acid pinacol ester
    • 1-(BENZENESULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE-3-BORONIC ACID PINACOL ESTER
    • 1-(Benzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrolo[2,3-b]pyridine
    • 1-(benzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine
    • 1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
    • 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1H-pyrrolo[2,3-b]pyridine
    • 1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrrolo[2,3-b]pyridine
    • 1-(PHENYLSULFONYL)-7-AZAINDOLE-3-BORONIC ACID
    • 1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (ACI)
    • EN300-212699
    • SY017406
    • 1-benzenesulfonyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
    • 1-(PHENYLSULFONYL)-7-AZAINDOLE-3-BORONIC ACID PINACOL ESTER
    • KZANVIJXSQABKR-UHFFFAOYSA-N
    • AKOS005146502
    • CS-B0525
    • DTXSID60670566
    • AS-30861
    • 1-(Phenylsulfonyl)-7-azaindole-3-boronicacidpinacolester
    • J-503488
    • C19H21BN2O4S
    • (1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER
    • 1-(benzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
    • 1-(Phenylsulfonyl)-7-azaindole-3-boronic acid pinacol ester, 95%
    • 886547-94-0
    • 1-(Phenylsulfonyl)-7-azaindole-3-boronic acid, poinacol ester
    • MFCD09999194
    • 1-Benzenesulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
    • SCHEMBL1045785
    • PB29764
    • MDL: MFCD09999194
    • Inchi: 1S/C19H21BN2O4S/c1-18(2)19(3,4)26-20(25-18)16-13-22(17-15(16)11-8-12-21-17)27(23,24)14-9-6-5-7-10-14/h5-13H,1-4H3
    • InChI Key: KZANVIJXSQABKR-UHFFFAOYSA-N
    • SMILES: O=S(N1C2C(=CC=CN=2)C(B2OC(C)(C)C(C)(C)O2)=C1)(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 384.13200
  • Monoisotopic Mass: 384.132
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 641
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 78.8

Experimental Properties

  • Color/Form: No data avaiable
  • Density: No data available
  • Melting Point: 355-360 °C
  • Boiling Point: 565.1°C at 760 mmHg
  • Flash Point: No data available
  • PSA: 78.80000
  • LogP: 3.65330
  • Vapor Pressure: No data available

1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrrolo[2,3-b]pyridine Security Information

1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrrolo[2,3-b]pyridine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrrolo[2,3-b]pyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Boron trifluoride etherate Solvents: Tetrahydrofuran
Reference
Synthesis of 2-amino-4-(7-azaindol-3-yl)pyrimidines as cyclin dependent kinase 1 (CDK1) inhibitors
Huang, Shenlin; Li, Ronghua; Connolly, Peter J.; Emanuel, Stuart; Middleton, Steven A., Bioorganic & Medicinal Chemistry Letters, 2006, 16(18), 4818-4821

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 100 °C
Reference
Discovery of 1,8-disubstituted-[1,2,3]triazolo[4,5-c]quinoline derivatives as a new class of Hippo signaling pathway inhibitors
Qiao, Jingxin; Lin, Guifeng; Xia, Anjie; Xiang, Zhiyu; Chen, Pei; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(18), 2595-2603

1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrrolo[2,3-b]pyridine Raw materials

1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrrolo[2,3-b]pyridine Preparation Products

Additional information on 1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrrolo[2,3-b]pyridine

Comprehensive Overview of 1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrrolo[2,3-b]pyridine (CAS No. 886547-94-0)

1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrrolo[2,3-b]pyridine (CAS No. 886547-94-0) is a highly specialized boron-containing heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This compound belongs to the class of pyrrolopyridine derivatives, which are known for their versatile applications in drug discovery and organic synthesis. The presence of both a benzenesulfonyl group and a tetramethyl-1,3,2-dioxaborolane moiety makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, a widely used method in the synthesis of complex organic molecules.

In recent years, the demand for boron-based compounds has surged due to their unique properties and applications in medicinal chemistry. Researchers are particularly interested in 886547-94-0 for its potential role in the development of kinase inhibitors and other targeted therapies. The compound's pyrrolopyridine scaffold is a common structural motif in many FDA-approved drugs, making it a focal point for structure-activity relationship (SAR) studies. Additionally, its boronate ester functionality allows for further derivatization, enabling the creation of novel bioconjugates and proteolysis-targeting chimeras (PROTACs).

The synthesis of 1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions, including palladium-catalyzed borylation and sulfonylation. These processes require precise control of reaction conditions to ensure high yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are commonly employed to characterize the compound. Its stability under various conditions makes it suitable for long-term storage and transportation, provided it is kept in a dry, inert atmosphere.

From an industrial perspective, 886547-94-0 is often utilized in the production of advanced materials and electronic components. Its boron-rich structure contributes to its use in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to act as a ligand in coordination chemistry further expands its utility in catalysis and nanotechnology. As the field of green chemistry evolves, researchers are exploring more sustainable methods to synthesize and apply this compound, aligning with global efforts to reduce environmental impact.

One of the most frequently asked questions about 1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrrolo[2,3-b]pyridine revolves around its solubility and reactivity. The compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM), but is less soluble in water. Its reactivity is influenced by the electron-withdrawing nature of the benzenesulfonyl group, which can be leveraged in nucleophilic substitution reactions. These properties make it a versatile building block for custom synthesis projects.

In the context of drug development, 886547-94-0 has been investigated for its potential to inhibit protein kinases, which are critical targets in cancer therapy. The compound's boron atom can form reversible covalent bonds with enzyme active sites, offering a unique mechanism of action. This has led to its inclusion in high-throughput screening (HTS) campaigns aimed at identifying new therapeutic leads. Furthermore, its low toxicity profile in preliminary studies suggests it could be a promising candidate for further preclinical evaluation.

The growing interest in personalized medicine and precision oncology has also highlighted the importance of compounds like 1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrrolo[2,3-b]pyridine. Its modular structure allows for the design of tailored therapeutics that can address specific genetic mutations. This aligns with current trends in biomarker-driven drug discovery, where small-molecule inhibitors are developed to target disease-specific pathways. As such, the compound is frequently discussed in scientific literature and patent applications.

In summary, 1-(benzenesulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrrolo[2,3-b]pyridine (CAS No. 886547-94-0) is a multifaceted compound with broad applications in pharmaceutical research, materials science, and catalysis. Its unique structural features and reactivity profile make it a valuable tool for scientists exploring new frontiers in organic synthesis and drug design. As research continues to uncover its potential, this compound is poised to play a pivotal role in advancing cutting-edge technologies and therapeutic innovations.

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